molecular formula C15H18BNO2S B6279805 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole CAS No. 1314390-00-5

2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole

Cat. No.: B6279805
CAS No.: 1314390-00-5
M. Wt: 287.2
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Description

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is a boronate ester-functionalized heterocyclic compound. Its structure comprises a thiazole ring linked to a phenyl group substituted at the meta position with a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronate group’s ability to facilitate carbon-carbon bond formation .

Properties

CAS No.

1314390-00-5

Molecular Formula

C15H18BNO2S

Molecular Weight

287.2

Origin of Product

United States

Preparation Methods

Synthesis of 2-(3-Bromophenyl)-1,3-thiazole

The thiazole core is constructed via a modified Hantzsch thiazole synthesis. A 3-bromophenyl-substituted α-bromo ketone reacts with thioacetamide under reflux conditions to form the thiazole ring.

Procedure :

  • 2-Bromo-1-(3-bromophenyl)ethan-1-one (1.0 equiv) and thioacetamide (1.2 equiv) are combined in anhydrous ethanol.

  • The mixture is refluxed at 80°C for 12 hours under nitrogen.

  • The product, 2-(3-bromophenyl)-4-methyl-1,3-thiazole , is isolated via vacuum filtration (yield: 68–72%).

Challenges :

  • Regioselectivity: The methyl group at position 4 necessitates subsequent demethylation for unsubstituted thiazole derivatives.

  • Purification: Column chromatography (SiO₂, hexane/ethyl acetate 4:1) resolves byproducts from incomplete cyclization.

Miyaura Borylation of the Bromophenyl Intermediate

The bromine substituent is converted to a boronate ester via palladium-catalyzed borylation.

Optimized Conditions :

ComponentQuantity/Parameter
2-(3-Bromophenyl)-1,3-thiazole1.0 equiv (1.0 mmol)
Bis(pinacolato)diboron (B₂pin₂)1.5 equiv
Pd(dppf)Cl₂5 mol%
KOAc3.0 equiv
SolventDioxane
Temperature80°C, 16 hours

Outcome :

  • Yield: 89–92% after silica gel purification (hexane/ethyl acetate 3:1).

  • Characterization: 1H NMR^1\text{H NMR} (400 MHz, CDCl₃) δ 8.21 (s, 1H, thiazole-H), 7.84–7.76 (m, 2H, Ar-H), 7.52–7.44 (m, 1H, Ar-H), 1.35 (s, 12H, Bpin-CH₃).

Direct Coupling of Preformed Boronate and Thiazole Moieties

Suzuki-Miyaura Cross-Coupling

A palladium-mediated coupling links a thiazole boronic acid to a 3-bromophenyl boronate ester.

Reaction Setup :

ComponentQuantity/Parameter
Thiazole-2-boronic acid1.2 equiv
3-Bromophenyl-Bpin1.0 equiv
Pd(PPh₃)₄3 mol%
Na₂CO₃2.0 equiv
SolventTHF/H₂O (4:1)
Temperature90°C, 8 hours

Results :

  • Yield: 78–85%.

  • Limitations: Competing homocoupling of boronic acid reduces efficiency (addressed via excess boronic acid).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Miyaura Borylation89–92≥98High regioselectivity; scalableRequires pre-functionalized bromide
Suzuki Coupling78–8595–97Modular; avoids harsh conditionsHomocoupling side reactions

Mechanistic Insights and Catalytic Considerations

Miyaura Borylation Mechanism

  • Oxidative Addition : Pd⁰ inserts into the C–Br bond of 2-(3-bromophenyl)-1,3-thiazole.

  • Transmetalation : B₂pin₂ transfers a boronate group to palladium.

  • Reductive Elimination : Pd releases the product, regenerating the catalyst.

Catalyst Optimization :

  • Pd(dppf)Cl₂ outperforms Pd(OAc)₂ due to enhanced stability and electron-rich environment.

  • KOAc facilitates transmetalation by neutralizing HBr byproducts.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

  • Reactor Design : Microfluidic channels minimize thermal gradients, improving yield (94% vs. batch 89%).

  • Cost Analysis : Pd recovery systems reduce catalyst expenses by 40% .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the phenyl ring, depending on the reagents used.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced thiazole or phenyl derivatives.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phen

Biological Activity

The compound 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole is a synthetic organic molecule that has garnered attention for its potential biological activities. The structural components of this compound suggest possible interactions with biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical formula of the compound is C12H15B2O4SC_{12}H_{15}B_{2}O_{4}S, and it features a thiazole ring, which is known for its diverse biological activities. The presence of the dioxaborolane moiety enhances its reactivity and potential for biological interactions.

PropertyValue
Molecular Weight265.16 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
AppearanceCrystalline solid

Antitumor Activity

Recent studies have indicated that thiazole derivatives possess significant antitumor properties. For instance, compounds similar to 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole have shown promising results in inhibiting tumor cell proliferation in vitro.

A study evaluating various thiazole derivatives found that certain substitutions on the thiazole ring enhanced cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Research involving related compounds has demonstrated effectiveness against a range of bacteria and fungi. The dioxaborolane group may contribute to this activity by facilitating cellular uptake or enhancing binding to microbial targets.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications on the phenyl ring or the dioxaborolane moiety can significantly influence potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Substitution at position 5 on thiazoleIncreased cytotoxicity against MCF7
Alteration of dioxaborolane substituentsEnhanced solubility and bioavailability

Case Studies

  • In Vitro Studies : A series of experiments conducted on human cancer cell lines demonstrated that compounds similar to 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole exhibited IC50 values ranging from 5 to 20 µM against various cancer types.
  • In Vivo Studies : Animal models treated with thiazole derivatives showed reduced tumor growth rates compared to control groups. Notably, one study reported a significant decrease in tumor volume when administered at specific dosages.

Comparison with Similar Compounds

Key Features :

  • Thiazole core : A five-membered aromatic ring containing nitrogen and sulfur, contributing to π-conjugation and electron-withdrawing effects.
  • Pinacol boronate ester : A hydrolytically stable boron-containing group enabling regioselective coupling reactions.
  • Substituent positioning : The meta placement of the boronate on the phenyl ring balances steric accessibility and electronic effects.

Structural Analogs and Positional Isomerism

Thiazole-Boronate Derivatives
  • 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole (CAS 214360-88-0) Structure: Boronate directly attached to the thiazole ring. Molecular Formula: C₉H₁₄BNO₂S (MW: 211.09) . Key Difference: The absence of a phenyl spacer alters conjugation and steric bulk compared to the target compound.
  • 2-Phenyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole

    • Synthesis : Prepared via lithium-halogen exchange followed by boronate esterification .
    • Key Difference : Boronate at the 4-position of the thiazole ring (vs. phenyl-meta in the target compound), influencing reactivity in cross-coupling.
Phenyl-Boronate Derivatives
  • 2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole Structure: Oxazole replaces thiazole; boronate at the para position of phenyl. Molecular Formula: C₁₅H₁₈BNO₃ (MW: 295.12) .
Functional Group Variations
  • 2-(3-Methoxyphenyl)-1,3-thiazole-5-carbaldehyde Structure: Methoxy (electron-donating) at phenyl meta; aldehyde at thiazole 5-position. Molecular Formula: C₁₁H₉NO₂S (MW: 235.26) . Key Difference: The aldehyde group offers orthogonal reactivity (e.g., nucleophilic additions) absent in boronate esters.

Spectroscopic and Physical Properties

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Stability Notes
Target compound Aromatic protons: ~7.5–8.5 (phenyl + thiazole) Boronate carbons: ~84–85; thiazole carbons: ~150–160 Likely stable in anhydrous conditions
5-(Tetramethyl-dioxaborolanyl)-1,3-thiazole 8.33 (s, 1H, thiazole), 8.99 (s, 1H, thiazole) 24.69 (CH₃), 84.50 (B-O), 152–158 (thiazole) Hydrolyzes slowly in acidic aqueous media
2-(3-Methoxyphenyl)-thiazole-5-carbaldehyde Aldehyde proton: ~10.1; methoxy: ~3.8 Aldehyde carbon: ~190; methoxy carbon: ~55 Air-sensitive due to aldehyde oxidation

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